6-Bromo-7-chloro-2-(trifluoromethyl)-4(3H)-quinazolinone
Description
Properties
Molecular Formula |
C9H3BrClF3N2O |
|---|---|
Molecular Weight |
327.48 g/mol |
IUPAC Name |
6-bromo-7-chloro-2-(trifluoromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H3BrClF3N2O/c10-4-1-3-6(2-5(4)11)15-8(9(12,13)14)16-7(3)17/h1-2H,(H,15,16,17) |
InChI Key |
QGRYGACSFDWKOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)N=C(NC2=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-chloro-2-(trifluoromethyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:
Starting Material: The synthesis begins with the preparation of 2-amino-5-bromo-6-chlorobenzonitrile.
Cyclization: The benzonitrile derivative undergoes cyclization with formamide under acidic conditions to form the quinazolinone core.
Industrial Production Methods
In an industrial setting, the production of 6-Bromo-7-chloro-2-(trifluoromethyl)quinazolin-4(3H)-one may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-chloro-2-(trifluoromethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinazolinone core can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling: Palladium catalysts and bases like cesium carbonate are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinazolinone derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-7-chloro-2-(trifluoromethyl)quinazolin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, such as cancer, inflammation, and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as fluorescence or conductivity.
Chemical Biology: The compound is employed in chemical biology to probe biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 6-Bromo-7-chloro-2-(trifluoromethyl)quinazolin-4(3H)-one depends on its specific biological target. For example, if it is designed as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The presence of bromine, chlorine, and trifluoromethyl groups can enhance its binding affinity and specificity. The compound may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Quinazolinone Derivatives
Structural and Functional Group Variations
Table 1: Substituent Profiles and Key Properties
Key Observations :
- 8) .
- Halogenation: Bromo and chloro groups at positions 6 and 7 are common in anticoccidial intermediates (e.g., 7-bromo-6-chloro-4(3H)-quinazolinone) but differ from the target compound’s 2-CF₃ group .
Key Observations :
- The trifluoromethyl group in the target compound likely requires specialized fluorination reagents (e.g., CF₃ sources like trifluoromethyl copper), which are costlier than methyl or bromo substitutions .
- Halogenation at positions 6 and 7 is typically achieved via electrophilic substitution using Br₂ or Cl₂ in acidic media .
Key Observations :
Physical and Spectroscopic Properties
Table 4: Physical Data Comparison
Key Observations :
- The C-F stretching (1100–1250 cm⁻¹) in the target compound’s IR spectrum distinguishes it from non-fluorinated analogs .
- High melting points (>300°C) are common due to strong intermolecular hydrogen bonding in the pyrimidinone ring .
Biological Activity
Introduction
6-Bromo-7-chloro-2-(trifluoromethyl)-4(3H)-quinazolinone, a member of the quinazoline family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a bromine and a chlorine atom, along with a trifluoromethyl group. Its potential therapeutic applications span various fields, including oncology and infectious diseases.
- Molecular Formula : C10H6BrClF3N2O
- Molecular Weight : 327.48 g/mol
- CAS Number : 54139-91-2
The biological activity of 6-Bromo-7-chloro-2-(trifluoromethyl)-4(3H)-quinazolinone is primarily attributed to its ability to inhibit specific enzymes and pathways involved in tumor growth and microbial infections. The compound exhibits significant interaction with epidermal growth factor receptors (EGFR), which are crucial in the proliferation of various cancers.
Biological Activities
-
Anticancer Activity
- Inhibition of EGFR : Quinazoline derivatives have been extensively studied for their ability to inhibit EGFR, which is overexpressed in several cancers. For instance, structural modifications similar to those in 6-Bromo-7-chloro-2-(trifluoromethyl)-4(3H)-quinazolinone have shown IC50 values in the low nanomolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Case Study : A related compound demonstrated selective cytotoxicity against MCF-7 cells with an IC50 of approximately 0.096 μM, indicating a promising avenue for further research on this quinazoline derivative .
-
Antimicrobial Activity
- Quinazolines have shown broad-spectrum antimicrobial properties. In studies, derivatives similar to 6-Bromo-7-chloro-2-(trifluoromethyl)-4(3H)-quinazolinone exhibited significant activity against both bacterial and fungal strains . For example, compounds with similar structural features displayed potent activity against Staphylococcus aureus and Candida albicans.
- Table 1: Antimicrobial Activity of Quinazoline Derivatives
Compound Name Target Organism Activity (MIC) Compound A Staphylococcus aureus 5 µg/mL Compound B Candida albicans 8 µg/mL Compound C E. coli 10 µg/mL - Anti-inflammatory Activity
Structure-Activity Relationship (SAR)
The biological activity of quinazolines is often influenced by their substituents:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
